molecular formula C16H17N5O2 B6627290 N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide

N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide

Cat. No. B6627290
M. Wt: 311.34 g/mol
InChI Key: JTKBMMJCAKPCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide, also known as DPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell signaling. Additionally, N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been shown to inhibit the activity of various kinases, including JNK and p38, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have demonstrated that N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide is its ease of synthesis and high yield. Additionally, N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has shown high potency and selectivity in various biological assays, making it a promising candidate for drug development. However, one of the limitations of N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its efficacy and safety in preclinical and clinical trials. Additionally, further studies are needed to explore the potential applications of N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide in other fields, such as materials science and nanotechnology.

Synthesis Methods

N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide can be synthesized through a simple and efficient method using a one-pot reaction involving the reaction of 2,5-dimethylpyrazole-3-carboxylic acid, 1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one, and hydroxylamine hydrochloride in the presence of triethylamine and acetic anhydride. This method yields N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide as a white crystalline solid with a high yield and purity.

Scientific Research Applications

N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been used as a probe to study protein-protein interactions and enzyme activity. In materials science, N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been used as a building block for the synthesis of novel organic materials with unique properties.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-12-10-14(20(2)18-12)17-15(22)11-23-16-8-9-21(19-16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKBMMJCAKPCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=NN(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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